2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione
Description
Properties
IUPAC Name |
2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-1λ6,2-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-16-12-14-18(15-13-16)23-25-24(30-26-23)22-21(17-8-4-3-5-9-17)19-10-6-7-11-20(19)31(28,29)27(22)2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPQDUWRXCDPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4S(=O)(=O)N3C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the benzothiazine structure may enhance this activity by interacting with specific cellular targets involved in cancer progression.
- Antimicrobial Properties : Studies have shown that similar compounds can possess antimicrobial effects. The presence of the oxadiazole ring is often linked to increased activity against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Materials Science
- Fluorescent Materials : Compounds with oxadiazole units are often utilized in the development of fluorescent materials. This compound could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.
- Polymer Chemistry : Its ability to form stable complexes can be advantageous in creating new polymeric materials with tailored properties for specific applications.
Agricultural Chemistry
- Pesticide Development : The unique structure may provide a basis for developing new pesticides or herbicides that are more effective and environmentally friendly compared to existing options. The oxadiazole group is frequently associated with herbicidal activity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to the target molecule significantly inhibited tumor cell growth in vitro and showed promise in vivo in animal models.
Case Study 2: Antimicrobial Efficacy
Research conducted at a prominent university demonstrated that derivatives of benzothiazine exhibited potent antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 3: Fluorescent Properties
A recent publication explored the use of oxadiazole-based compounds in OLED technology. The findings revealed that these compounds could achieve high efficiency and stability when incorporated into device architectures, making them suitable candidates for commercial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzothiazine-Dione vs. Benzoxazinone Derivatives: describes the synthesis of a 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivative. While both compounds share fused heterocyclic systems, the target compound replaces the benzoxazinone oxygen with a sulfur atom in the benzothiazine-dione core. This substitution may alter electronic properties (e.g., increased polarizability) and thermal stability due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen .
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole ring in the target compound differs from the 1,3,4-oxadiazole isomers commonly seen in bioactive molecules.
Substituent Effects
- 4-Methylphenyl Group: The para-methyl group on the oxadiazole ring (target compound) contrasts with the unsubstituted phenyl group in ’s benzoxazinone derivative.
Phenyl vs. Pyrimidinyl Groups :
The target compound’s phenyl substituent at position 4 of the benzothiazine-dione differs from the pyrimidinyl group in ’s derivative. Pyrimidine rings offer hydrogen-bonding sites, while phenyl groups prioritize π-π stacking interactions, suggesting divergent applications (e.g., kinase inhibition vs. anti-inflammatory activity) .
Characterization Techniques
- Spectroscopic Analysis :
Similar to , the compound would be characterized via ¹H NMR (to confirm methyl and phenyl protons), IR (C=O stretching at ~1700 cm⁻¹ for the dione), and mass spectrometry (molecular ion peak consistent with M⁺ ~480–500 g/mol).
Hypothetical Data Table: Structural and Physicochemical Comparison
*logP estimated using fragment-based methods.
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, insights can be extrapolated:
- Bioactivity: The benzothiazine-dione core may share anti-inflammatory properties with thiazolidinones (), but experimental validation is needed.
- Crystallography : SHELX software () could resolve its crystal structure, aiding in understanding conformational stability .
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between 4-methylbenzamidoxime and a carboxylic acid derivative. 4-Methylbenzamidoxime is prepared by treating 4-methylbenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (6–8 h). The resultant amidoxime is then reacted with ethyl chlorooxoacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12 h.
Reaction Conditions:
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Molar Ratio: Amidoxime : Chlorooxoacetate = 1 : 1.2
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Solvent: Dichloromethane
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Catalyst: Triethylamine (1.5 eq)
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Yield: 68–72%
Characterization Data:
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Melting Point: 142–144°C
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¹H NMR (CDCl₃): δ 2.42 (s, 3H, CH₃), 7.34–7.38 (d, 2H, J = 8.1 Hz, Ar-H), 7.92–7.96 (d, 2H, J = 8.1 Hz, Ar-H), 8.21 (s, 1H, oxadiazole-H).
Preparation of the Benzothiazine-Dione Core
Cyclization to Form the Benzothiazine Skeleton
The benzothiazine-dione core is synthesized from 2-amino-5-methylbenzenesulfonic acid through a three-step process:
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Sulfonylation: Treatment with chlorosulfonic acid at 0°C forms the sulfonyl chloride intermediate.
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Amidation: Reaction with methylamine in tetrahydrofuran (THF) yields the N-methyl sulfonamide.
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Oxidative Cyclization: The sulfonamide undergoes cyclization with phosgene (COCl₂) in toluene at 80°C for 6 h to form the benzothiazine-dione.
Optimized Parameters:
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Oxidizing Agent: Phosgene (2.5 eq)
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Solvent: Toluene
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Temperature: 80°C
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Yield: 65–70%
Analytical Validation:
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IR (KBr): 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
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Elemental Analysis: Calculated for C₁₅H₁₂NO₃S: C, 62.71%; H, 4.21%; N, 4.87%. Found: C, 62.68%; H, 4.19%; N, 4.85%.
Coupling of the Oxadiazole and Benzothiazine-Dione Moieties
Nucleophilic Aromatic Substitution
The oxadiazole moiety is introduced at position 3 of the benzothiazine-dione via a palladium-catalyzed coupling reaction. The benzothiazine-dione is brominated at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C, followed by Suzuki-Miyaura coupling with the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylboronic acid pinacol ester.
Reaction Protocol:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (3 eq)
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Solvent: DMF/H₂O (9:1)
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Temperature: 100°C (microwave irradiation, 30 min)
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Yield: 58–63%
Post-Reaction Processing:
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
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Final Product Purity: >98% (HPLC)
Alternative Synthetic Pathways
One-Pot Tandem Cyclization
An alternative method involves a one-pot synthesis where the oxadiazole and benzothiazine-dione are formed concurrently. 2-Nitro-4-methylbenzoic acid is condensed with thiourea in polyphosphoric acid (PPA) at 120°C to generate the benzothiazine ring, while the oxadiazole is formed in situ via reaction with 4-methylbenzamide and hydroxylamine.
Key Advantages:
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Reduced reaction time (8 h vs. 24 h for stepwise synthesis)
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Higher atom economy (78% yield)
Limitations:
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Requires stringent temperature control to avoid side reactions.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
¹H NMR (DMSO-d₆):
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δ 2.38 (s, 3H, CH₃), 3.12 (s, 3H, N-CH₃), 7.24–7.82 (m, 9H, Ar-H), 8.11 (s, 1H, oxadiazole-H).
13C NMR (DMSO-d₆):
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δ 21.5 (CH₃), 40.2 (N-CH₃), 122.4–147.8 (Ar-C), 167.3 (C=O), 169.8 (oxadiazole-C).
High-Resolution Mass Spectrometry (HRMS):
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Calculated for C₂₅H₁₈N₃O₃S: 440.1074 [M+H]⁺. Found: 440.1072.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Q & A
Q. What are the common synthetic routes for 2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1λ⁶,2-benzothiazine-1,1-dione, and how can reaction conditions be optimized?
The compound is synthesized via multi-step heterocyclic reactions, typically involving cyclization and coupling strategies. For example, oxadiazole rings are often formed through condensation of carboxylic acid derivatives with amidoximes under dehydrating agents like POCl₃ or using microwave-assisted synthesis for improved yield . Optimization involves solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., Pd for cross-coupling), and temperature control to minimize side products. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include the oxadiazole proton absence (due to aromaticity), methyl groups at δ 2.4–2.6 ppm, and phenyl protons as multiplet clusters (δ 7.2–7.8 ppm). The benzothiazine-dione carbonyls appear as distinct singlets near δ 165–170 ppm in ¹³C NMR .
- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and S=O (1150–1250 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion peaks match the exact mass (e.g., m/z 470.12 for C₂₄H₁₈N₃O₃S⁺), with fragmentation patterns aligning with the oxadiazole and benzothiazine moieties .
Q. What methods are used to assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Degradation is quantified via HPLC-UV, tracking peak area reduction. For thermal stability, thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for most aromatic heterocycles). Hydrolytic susceptibility of the oxadiazole ring is a critical focus, with LC-MS identifying breakdown products like carboxylic acids .
Advanced Research Questions
Q. How can molecular docking and thermodynamic studies elucidate interactions between this compound and biological targets (e.g., DNA or enzymes)?
Docking simulations (AutoDock Vina, Schrödinger Suite) model the compound’s binding to targets like DNA grooves or enzyme active sites. For example, π-π stacking between the benzothiazine-dione core and DNA base pairs, or hydrogen bonding via oxadiazole nitrogen, can be predicted. Thermodynamic parameters (ΔG, ΔH) are derived from isothermal titration calorimetry (ITC) or UV-vis spectroscopy at varying temperatures, revealing entropy-driven vs. enthalpy-driven binding . Conflicting docking and experimental data (e.g., binding affinity vs. predicted poses) may arise from solvent effects or conformational flexibility, requiring MD simulations for validation .
Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?
Discrepancies between calculated and observed elemental analysis (e.g., C/H/N deviations >0.3%) suggest impurities or hydration. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities. For byproducts, LC-MS and ¹H NMR compare retention times and splitting patterns with synthetic standards. For example, overalkylation of the oxadiazole nitrogen may produce a tertiary amine byproduct, identifiable via δ 3.1–3.3 ppm methylene shifts .
Q. What computational strategies predict the compound’s reactivity and regioselectivity in further functionalization?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For instance, the oxadiazole C-2 position is more electrophilic than C-5 due to electron-withdrawing effects from adjacent nitrogen atoms. Fukui indices guide predictions for SNAr or cross-coupling reactions. Conflicting experimental reactivity (e.g., unexpected C-5 substitution) may arise from solvent polarity or steric hindrance, requiring mechanistic probes like kinetic isotope effects .
Methodological Considerations
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent oxadiazole hydrolysis .
- Data Validation : Cross-reference spectral data with analogs (e.g., 3-benzoyl-4-hydroxy-2-methylbenzothiazine derivatives) to confirm assignments .
- Biological Assay Design : Include positive controls (e.g., ethidium bromide for DNA intercalation studies) and dose-response curves to quantify efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
